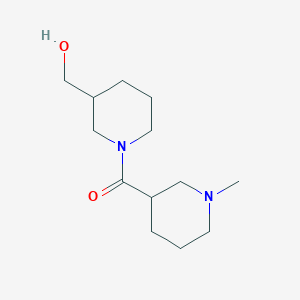

![molecular formula C12H9Cl2NO2 B1470500 1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500542-08-4](/img/structure/B1470500.png)

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

1-(2,4-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (DCPPA) is an aromatic carboxylic acid that is commonly used in scientific research and laboratory experiments. DCPPA has a wide range of applications due to its versatile properties, including its ability to act as a catalyst and its capacity to form complexes with metal ions. DCPPA is also known for its use in the synthesis of various compounds, and its ability to act as an inhibitor of enzymes. In

Applications De Recherche Scientifique

Wastewater Treatment in Pesticide Industry

Research on wastewater from pesticide production highlights the presence of toxic pollutants, including 2,4-dichlorophenol, a derivative closely related to the chemical structure . These compounds enter natural water sources if not properly treated. Studies suggest that biological processes and granular activated carbon can remove such pollutants by 80-90%, potentially creating high-quality effluent. This indicates the relevance of understanding and mitigating the environmental impact of closely related compounds in industrial wastewater (L. Goodwin et al., 2018).

Environmental Impact Assessment

Extensive reviews have assessed the environmental impact of chlorophenols, including 2,4-dichlorophenol. These compounds moderately affect mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them. The strong organoleptic effect of chlorophenols is also a significant concern, underscoring the importance of monitoring and controlling emissions of such compounds (K. Krijgsheld & A. D. Gen, 1986).

Sorption to Soil and Organic Matter

The sorption behavior of phenoxy herbicides, including compounds structurally similar to the one , has been extensively studied. These studies help understand how such compounds interact with soil and organic matter, crucial for assessing their mobility, bioavailability, and potential environmental impact. Sorption experiments reveal that soil organic matter and iron oxides are significant sorbents, with implications for remediation strategies and environmental risk assessments (D. Werner et al., 2012).

Antituberculosis Activity of Organotin Complexes

Organotin complexes, potentially derivable from compounds with carboxylic acid functional groups like the one in focus, have shown significant antituberculosis activity. This suggests potential pharmaceutical applications, where the structural diversity of organotin moiety plays a critical role in their biological activity. The study indicates that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, highlighting the importance of compound structure in medicinal chemistry (Humaira Iqbal et al., 2015).

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJNKLCOEABSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)

![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)

![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)